Benzo[3,4]cyclohepta[1,2-d]imidazole
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Overview
Description
Benzo[3,4]cyclohepta[1,2-d]imidazole is a heterocyclic compound that features a fused ring system combining a benzene ring, a cycloheptane ring, and an imidazole ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[3,4]cyclohepta[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
Benzo[3,4]cyclohepta[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzo[3,4]cyclohepta[1,2-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Benzo[3,4]cyclohepta[1,2-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the imidazole ring but lacks the cycloheptane ring.
Cycloheptaimidazole: Contains the cycloheptane and imidazole rings but lacks the benzene ring.
Benzoimidazole: Contains the benzene and imidazole rings but lacks the cycloheptane ring.
Uniqueness
Benzo[3,4]cyclohepta[1,2-d]imidazole is unique due to its fused ring system, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
229-49-2 |
---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C12H8N2/c1-2-6-10-9(4-1)5-3-7-11-12(10)14-8-13-11/h1-8H |
InChI Key |
YLIIJLOMXNLUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C3C2=NC=N3 |
Origin of Product |
United States |
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